N-2-Pyridinylalanine
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Overview
Description
N-2-Pyridinylalanine is an amino acid derivative characterized by the presence of a pyridine ring attached to the alpha carbon of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: N-2-Pyridinylalanine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with nitrostyrenes to form N-(pyridin-2-yl)imidates, which are then converted to this compound under specific conditions . Another method includes the use of 2-aminopyridine and an appropriate aldehyde or ketone, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions: N-2-Pyridinylalanine undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of this compound.
Scientific Research Applications
N-2-Pyridinylalanine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-2-Pyridinylalanine involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in hydrogen bonding and pi-stacking interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share structural similarities with N-2-Pyridinylalanine and exhibit similar biological activities.
2-Pyridones: Another class of compounds with a pyridine ring, known for their diverse applications in biology and chemistry.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis highlight its importance in scientific research.
Properties
CAS No. |
76478-29-0 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)10-7-4-2-3-5-9-7/h2-6H,1H3,(H,9,10)(H,11,12) |
InChI Key |
CNMAQBJBWQQZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=N1 |
Origin of Product |
United States |
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